5-Fluoro-2,3-dimethyl-1-oxidopyridin-1-ium
Overview
Description
5-Fluoro-2,3-dimethylpyridine 1-oxide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring significantly influences the compound’s physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3-dimethylpyridine with a fluorinating agent such as Selectfluor® . The reaction conditions often include the use of a solvent like acetonitrile and a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 5-Fluoro-2,3-dimethylpyridine 1-oxide may involve large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atom in the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-2,3-dimethylpyridine N-oxide derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5-Fluoro-2,3-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dimethylpyridine 1-oxide involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of the fluorine atom affects the compound’s reactivity and binding affinity to various biological targets. This can influence pathways involved in cellular processes, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylpyridine
- 3-Fluoro-2-methylpyridine
- 4-Fluoro-2,3-dimethylpyridine
Uniqueness
5-Fluoro-2,3-dimethylpyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the fluorine atom in the pyridine ring enhances its stability and reactivity compared to other fluorinated pyridines .
Properties
CAS No. |
113210-00-7 |
---|---|
Molecular Formula |
C7H8FNO |
Molecular Weight |
141.14 g/mol |
IUPAC Name |
5-fluoro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8FNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
InChI Key |
GGMFFQOCDRQTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
Canonical SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
Synonyms |
Pyridine, 5-fluoro-2,3-dimethyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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